molecular formula C21H22BrClN4O3S B14103688 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14103688
M. Wt: 525.8 g/mol
InChI Key: HKSLGFYVHGLVTJ-MECGSCCCSA-N
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Description

This compound is a complex organic molecule that contains a quinoline ring, a bromobenzene sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .

Scientific Research Applications

N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide include other quinoline derivatives and sulfonamide compounds. Some examples are:

Uniqueness

The uniqueness of N-{3-[(7-chloroquinolin-4-yl)amino]propyl}-2-[N-methyl(4-bromobenzene)sulfonamido]acetamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the quinoline and sulfonamide groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H22BrClN4O3S

Molecular Weight

525.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H22BrClN4O3S/c22-18-6-8-20(9-7-18)31(29,30)27-12-10-26(11-13-27)16-21(28)25-24-15-19(23)14-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2,(H,25,28)/b19-14-,24-15+

InChI Key

HKSLGFYVHGLVTJ-MECGSCCCSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC(=CC2=CC=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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